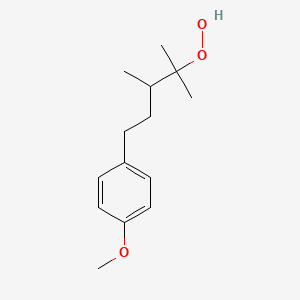
Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl is an organic compound characterized by the presence of a hydroperoxide group attached to a 4-methoxyphenyl ring and a 1,1,2-trimethylbutyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl typically involves the oxidation of 4-(4-methoxyphenyl)-1,1,2-trimethylbutane. One common method is the use of hydrogen peroxide in the presence of a catalyst such as N-hydroxyphthalimide (NHPI). The reaction is carried out in an organic solvent like acetonitrile at a controlled temperature to achieve high yields of the hydroperoxide product .
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are selected based on their availability, cost, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form corresponding ketones or alcohols.
Reduction: Reduction of the hydroperoxide group can yield alcohols.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and catalysts like NHPI.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(4-methoxyphenyl)-1,1,2-trimethylbutanone.
Reduction: 4-(4-methoxyphenyl)-1,1,2-trimethylbutanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential therapeutic effects. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylacetic acid: Similar structure with a methoxyphenyl group but different functional groups.
4-Methoxyphenylacetone: Contains a methoxyphenyl group and a ketone functional group.
4-Methoxyphenylhydrazine: Features a methoxyphenyl group and a hydrazine functional group.
Uniqueness
Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl is unique due to its hydroperoxide functional group, which imparts distinct chemical reactivity and potential biological activities. Its ability to generate ROS and interact with various molecular targets sets it apart from other similar compounds .
Propiedades
Número CAS |
830345-73-8 |
|---|---|
Fórmula molecular |
C14H22O3 |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
1-(4-hydroperoxy-3,4-dimethylpentyl)-4-methoxybenzene |
InChI |
InChI=1S/C14H22O3/c1-11(14(2,3)17-15)5-6-12-7-9-13(16-4)10-8-12/h7-11,15H,5-6H2,1-4H3 |
Clave InChI |
HIPLOGXOILCLMA-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=C(C=C1)OC)C(C)(C)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Trimethoxysilyl)propyl]propan-2-imine](/img/structure/B14227292.png)
![Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14227304.png)
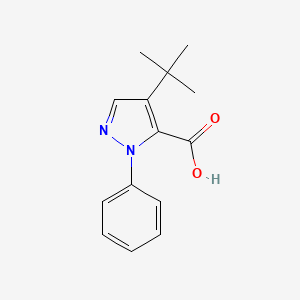
![2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde](/img/structure/B14227307.png)
![Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14227321.png)
![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
![4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14227340.png)
![(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium](/img/structure/B14227341.png)
![1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one](/img/structure/B14227349.png)
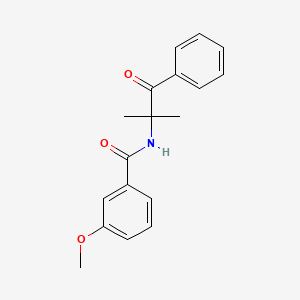
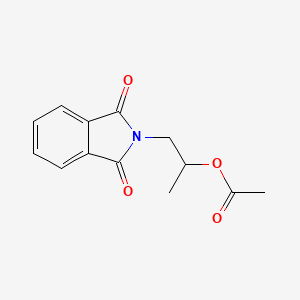
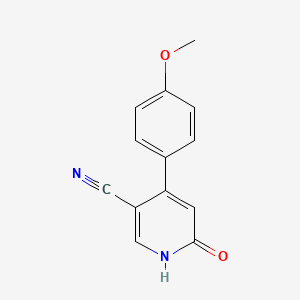

![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
